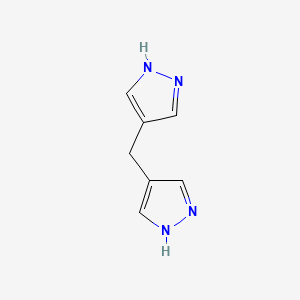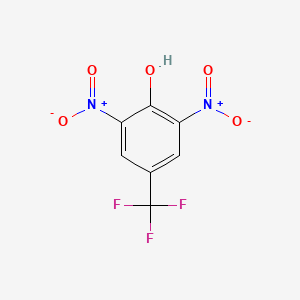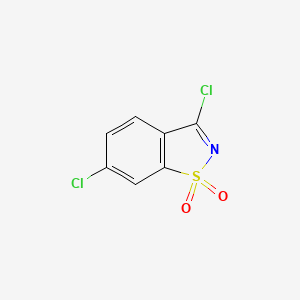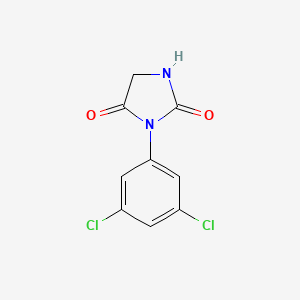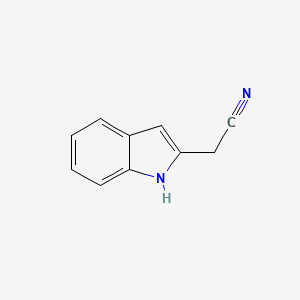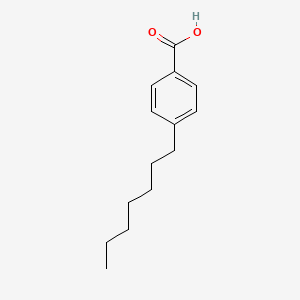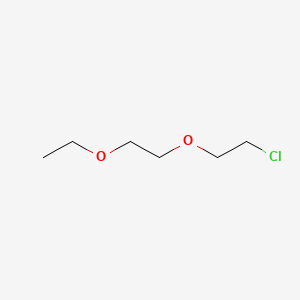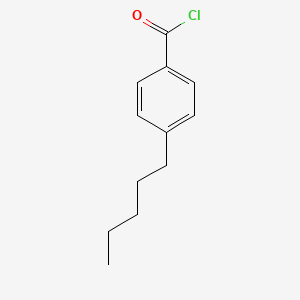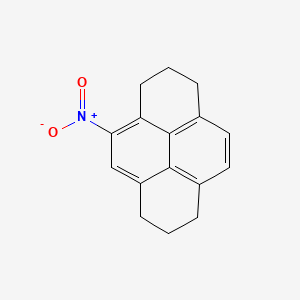
4-Nitro-1,2,3,6,7,8-hexahidropireno
Descripción general
Descripción
4-Nitro-1,2,3,6,7,8-hexahydropyrene is a chemical compound with the molecular formula C16H15NO2 . It is used as a reagent or building block in the chemical synthesis of many polycyclic hydrocarbons .
Synthesis Analysis
The synthesis of 1,2,3,6,7,8-Hexahydropyrene, a precursor to 4-Nitro-1,2,3,6,7,8-hexahydropyrene, involves the use of Birch conditions with lithium reductant . The unsaturated rings lie essentially in a plane, and the saturated rings are substantially non-planar .
Molecular Structure Analysis
The molecular structure of 4-Nitro-1,2,3,6,7,8-hexahydropyrene consists of 16 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The unsaturated rings lie essentially in a plane, and the saturated rings are substantially non-planar .
Physical And Chemical Properties Analysis
4-Nitro-1,2,3,6,7,8-hexahydropyrene has a molecular weight of 253.29 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 377 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .
Aplicaciones Científicas De Investigación
4-Nitro-1,2,3,6,7,8-hexahidropireno: Un análisis exhaustivo de las aplicaciones de investigación científica
Bloques de construcción de semiconductores orgánicos: this compound sirve como bloque de construcción en la síntesis de semiconductores orgánicos. Estos materiales son cruciales para el desarrollo de dispositivos electrónicos flexibles debido a su capacidad de conducir electricidad mientras mantienen las propiedades mecánicas de los plásticos .
Intermediario para hidrocarburos policíclicos: Este compuesto es un intermediario importante en la síntesis de hidrocarburos policíclicos, que son compuestos formados por múltiples anillos aromáticos. Estos hidrocarburos tienen aplicaciones en la fotovoltaiica orgánica y como componentes de diodos orgánicos emisores de luz (OLED) .
Estudios fotofísicos y electroquímicos: Los pirenos sustituidos, como el this compound, se estudian por sus propiedades fotofísicas y electroquímicas. Estos estudios son esenciales para desarrollar nuevos materiales para la conversión y almacenamiento de energía solar .
Mecanismo De Acción
Target of Action
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon . Pyrene derivatives are often used in the synthesis of novel chromophores, which can be used in electroluminescence (EL) devices . Therefore, it’s possible that 4-Nitro-1,2,3,6,7,8-hexahydropyrene may interact with similar targets.
Pharmacokinetics
For instance, the compound has a melting point of 89.0 to 93.0 °C , which may affect its stability and solubility.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitro-1,2,3,6,7,8-hexahydropyrene. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets. For instance, the compound’s melting point suggests that it may be stable at room temperature .
Análisis Bioquímico
Biochemical Properties
4-Nitro-1,2,3,6,7,8-hexahydropyrene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the nitro group of the compound, which can undergo reduction or oxidation reactions, thereby influencing the activity of the enzymes it interacts with .
Cellular Effects
The effects of 4-Nitro-1,2,3,6,7,8-hexahydropyrene on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Nitro-1,2,3,6,7,8-hexahydropyrene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules. For instance, the nitro group of the compound can participate in redox reactions, leading to changes in the activity of enzymes involved in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-1,2,3,6,7,8-hexahydropyrene can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Nitro-1,2,3,6,7,8-hexahydropyrene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound have been associated with oxidative stress and damage to cellular components. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
4-Nitro-1,2,3,6,7,8-hexahydropyrene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including reduction, oxidation, and conjugation reactions. These metabolic processes can influence the overall metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 4-Nitro-1,2,3,6,7,8-hexahydropyrene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific cellular compartments, such as the cytoplasm or the nucleus. The distribution of the compound can affect its biological activity and function .
Subcellular Localization
The subcellular localization of 4-Nitro-1,2,3,6,7,8-hexahydropyrene is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
4-nitro-1,2,3,6,7,8-hexahydropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZSMBRWPWEQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)[N+](=O)[O-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237115 | |
| Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88535-47-1 | |
| Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088535471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



